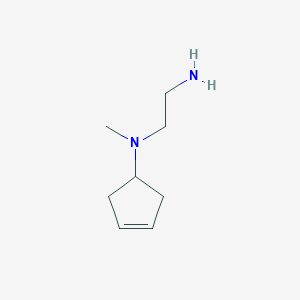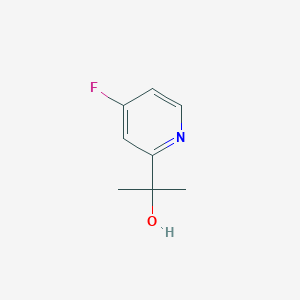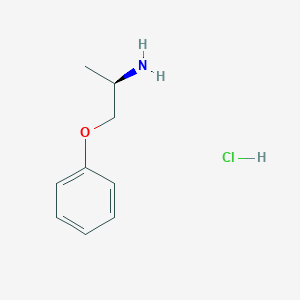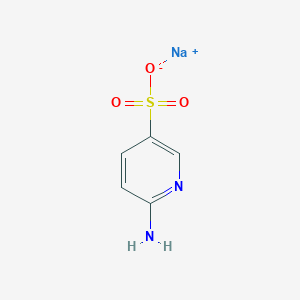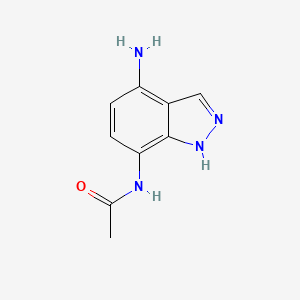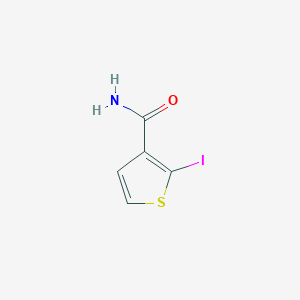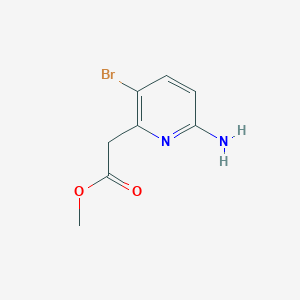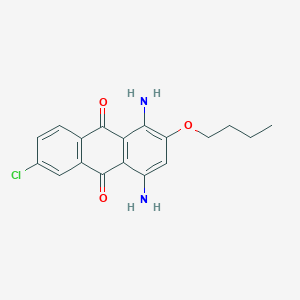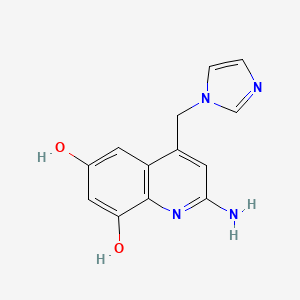
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is an organic compound that features a quinoline core substituted with an imidazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Imidazole Group: The imidazole group can be introduced through a nucleophilic substitution reaction. For instance, 4-chloromethylquinoline can react with imidazole in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Substitution: The amino and hydroxyl groups on the quinoline ring can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, bases like potassium carbonate.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry and molecular biology.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced stability. It may also find applications in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole group can coordinate with metal ions, while the quinoline core can intercalate with DNA, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Imiquimod: An immune response modifier with an imidazole group.
Uniqueness
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is unique due to the combination of the imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds.
Propiedades
Fórmula molecular |
C13H12N4O2 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-amino-4-(imidazol-1-ylmethyl)quinoline-6,8-diol |
InChI |
InChI=1S/C13H12N4O2/c14-12-3-8(6-17-2-1-15-7-17)10-4-9(18)5-11(19)13(10)16-12/h1-5,7,18-19H,6H2,(H2,14,16) |
Clave InChI |
WRMSQQHBTYVLSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CC2=CC(=NC3=C2C=C(C=C3O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


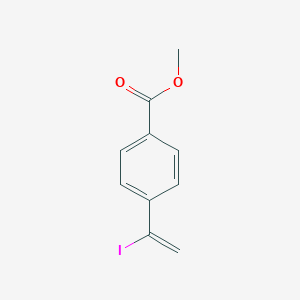
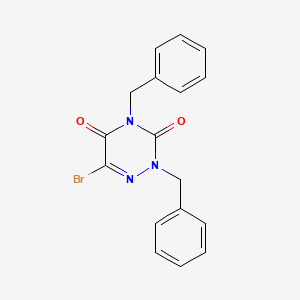
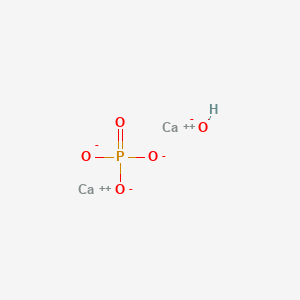
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
